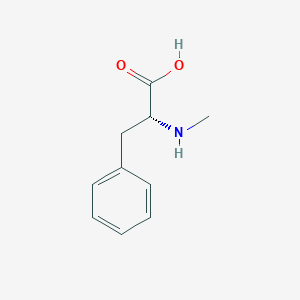

N-methyl-d-phenylalanine

描述

N-methyl-d-phenylalanine: is a derivative of the amino acid phenylalanine, where a methyl group is attached to the nitrogen atom of the amino group. This modification can significantly alter the compound’s properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its unique structural and functional characteristics.

准备方法

Synthetic Routes and Reaction Conditions:

Asymmetric Hydrogenation: One common method for synthesizing N-methyl-d-phenylalanine involves the asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric hydrogenation processes, utilizing high-pressure reactors and chiral catalysts to achieve high yields and enantiomeric purity .

化学反应分析

Types of Reactions:

Oxidation: N-methyl-d-phenylalanine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the methyl group or other substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted phenylalanine derivatives.

科学研究应用

Peptide Synthesis

N-Methyl-D-phenylalanine serves as a valuable protecting group in solid-phase peptide synthesis. This role enhances the specificity and yield of complex peptides. Researchers have found that using this compound allows for the efficient assembly of peptides with desired sequences, which is crucial in developing therapeutic agents.

Key Benefits:

- Enhanced Stability: The methylation of the phenylalanine residue increases the stability of the peptide backbone.

- Improved Solubility: The compound's properties facilitate better solubility in organic solvents, which is beneficial during synthesis.

Drug Development

In drug development, this compound is instrumental in designing peptide-based drugs. Its role extends to improving the bioavailability and stability of therapeutic peptides, making them more effective for clinical use.

Case Study: Peptide-Based Drugs

A study demonstrated that incorporating this compound into peptide sequences significantly increased their resistance to enzymatic degradation, thus prolonging their therapeutic effects in vivo .

Neuroscience Research

This compound has been studied for its effects on neurotransmitter systems, particularly concerning the N-methyl-D-aspartate receptor (NMDAR). This receptor is implicated in various neurological conditions, including anti-NMDAR encephalitis.

Findings:

- Altered Metabolism: Research indicates that patients with anti-NMDAR encephalitis exhibit altered levels of phenylalanine and tyrosine, with a significant increase in their serum ratio correlating with psychiatric symptoms .

- Potential Biomarker: The phenylalanine/tyrosine ratio may serve as a prognostic biomarker for assessing disease severity and clinical outcomes in neuropsychiatric disorders .

Biotechnology Applications

In biotechnology, this compound aids in modifying proteins and peptides to study their interactions and functions within biological systems. This modification is crucial for understanding protein dynamics and developing new biotechnological tools.

Material Science

The compound is also utilized in material science for creating functionalized materials. These materials can be employed in sensors and drug delivery systems, enhancing the efficiency and specificity of these technologies.

Applications:

- Drug Delivery Systems: Functionalized materials incorporating this compound have shown promise in targeted drug delivery applications, improving therapeutic outcomes .

Summary of Applications

| Field | Application | Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for solid-phase synthesis | Enhanced stability and solubility |

| Drug Development | Design of peptide-based drugs | Improved bioavailability and stability |

| Neuroscience | Study of neurotransmitter systems | Potential biomarker for psychiatric disorders |

| Biotechnology | Protein modification | Insight into protein interactions |

| Material Science | Creation of functionalized materials | Enhanced efficiency in sensors and drug delivery |

作用机制

N-methyl-d-phenylalanine exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The methylation of the amino group can enhance the compound’s ability to bind to these targets, potentially increasing its potency and selectivity . The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Phenylalanine: The parent compound, which lacks the N-methyl group.

N-methyl-l-phenylalanine: The L-enantiomer of N-methyl-d-phenylalanine.

N-acetyl-d-phenylalanine: Another derivative with an acetyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the N-methyl group. This modification can significantly alter its biological activity and pharmacokinetic properties compared to its analogs .

生物活性

N-methyl-d-phenylalanine (N-Me-D-Phe) is a derivative of the amino acid phenylalanine, which has garnered interest in various fields of biomedical research due to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the phenylalanine side chain. This modification affects its hydrophobicity and interaction with biological systems. The structural modification can influence the peptide conformation, stability, and biological activity.

- Antimicrobial Activity : Research indicates that N-methylated amino acids, including N-Me-D-Phe, can modulate the antimicrobial properties of peptides. For instance, studies have shown that substituting L-phenylalanine with N-methyl-phenylalanine in certain peptides can alter their efficacy against bacterial strains such as Pseudomonas aeruginosa and Enterococcus faecalis. The substitution often leads to decreased retention times during high-performance liquid chromatography (HPLC), suggesting changes in peptide conformation that may affect biological interactions .

- Neurochemical Effects : this compound has been investigated for its potential effects on dopamine pathways. It has been proposed that this compound can enhance dopamine release and stabilization in brain reward circuitry, which may have implications for treating conditions like Reward Deficiency Syndrome (RDS). The combination of N-Me-D-Phe with other compounds like N-acetyl-L-cysteine (NAC) has shown synergistic effects in animal models .

- Blood-Brain Barrier Penetration : Studies have demonstrated that peptides containing this compound can serve as effective carriers for drug delivery across the blood-brain barrier (BBB). These peptides facilitate the passive transport of various drugs, enhancing their bioavailability in central nervous system applications .

Therapeutic Applications

This compound's unique properties have led to its exploration in several therapeutic contexts:

- Pain Management : The analgesic properties of D-phenylalanine have been linked to its ability to modulate pain pathways. Research suggests that N-methylation may enhance these effects, potentially providing a novel approach to pain management .

- Neurological Disorders : Given its influence on dopamine regulation, this compound is being studied for its potential role in treating neurological disorders characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia .

Table 1: Summary of Key Studies on this compound

属性

IUPAC Name |

(2R)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56564-52-4 | |

| Record name | N-Methylphenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the incorporation of N-methyl-D-phenylalanine in teixobactin significant?

A1: The presence of this compound, along with other D-amino acids like D-allo-isoleucine and D-glutamine, is significant for several reasons.

- Resistance Prevention: While the exact mechanism remains unclear, the unusual amino acid composition of teixobactin, including this compound, is thought to contribute to its ability to thwart the development of bacterial resistance. [] This is likely because teixobactin targets the precursor molecule lipid II involved in bacterial cell wall synthesis, rather than enzymes commonly targeted by other antibiotics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。